1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is an organic compound that features a cyclopropyl group, two thiophene rings, and a urea moiety. Compounds containing thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of thiophene rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the urea moiety: This can be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(thiophen-2-yl)urea: Lacks the thiophen-3-ylmethyl group.
1-Cyclopropyl-3-(thiophen-3-yl)urea: Lacks the thiophen-2-yl group.
1-Cyclopropyl-3-(phenyl)urea: Contains a phenyl group instead of thiophene rings.
Uniqueness
1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of both thiophene rings and the cyclopropyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-13(14-12-2-1-6-18-12)15(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOZYBFAPKTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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